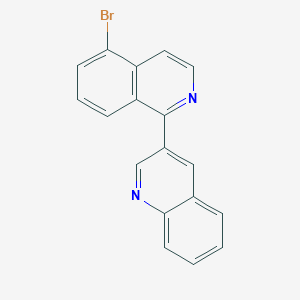

3-(5-Bromoisoquinolin-1-yl)quinoline

Description

Properties

CAS No. |

919786-57-5 |

|---|---|

Molecular Formula |

C18H11BrN2 |

Molecular Weight |

335.2 g/mol |

IUPAC Name |

5-bromo-1-quinolin-3-ylisoquinoline |

InChI |

InChI=1S/C18H11BrN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-11H |

InChI Key |

NJWWXKQEEWPTRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CC4=C3C=CC=C4Br |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoline derivatives, including 3-(5-Bromoisoquinolin-1-yl)quinoline. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells, making them significant candidates for drug development in oncology.

- Mechanism of Action : The compound has been shown to influence cell cycle regulators such as P53 and P21, which are crucial for controlling cell proliferation and apoptosis. In vitro studies demonstrated that derivatives of quinoline can alter the expression of BCL-2 and BAX genes, leading to increased apoptosis in cancer cell lines .

- Case Study : A recent study synthesized several quinoline derivatives, including 3-(5-Bromoisoquinolin-1-yl)quinoline, and tested their efficacy against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like cisplatin .

Antimicrobial Properties

Quinoline derivatives have also been extensively studied for their antimicrobial activities. 3-(5-Bromoisoquinolin-1-yl)quinoline shows promise as an antibacterial agent against both gram-positive and gram-negative bacteria.

- Efficacy : Research indicates that quinoline compounds can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA). A derivative similar to 3-(5-Bromoisoquinolin-1-yl)quinoline demonstrated moderate antibacterial activity with a minimum inhibitory concentration (MIC) that suggests potential for further development as an antimicrobial agent .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects, particularly against protozoan parasites such as Trypanosoma brucei and Leishmania major.

- Research Findings : Studies have shown that certain quinoline derivatives can inhibit the growth of these parasites effectively. For example, compounds with structural similarities to 3-(5-Bromoisoquinolin-1-yl)quinoline have been identified as potent inhibitors against T. brucei, showcasing the potential for developing new treatments for parasitic infections .

Applications in Organic Synthesis

In addition to biological applications, 3-(5-Bromoisoquinolin-1-yl)quinoline serves as a valuable intermediate in organic synthesis.

- Synthetic Utility : The compound can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. Its unique structure allows for further functionalization, making it a versatile building block in synthetic organic chemistry .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Key Comparisons

3-(5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline Structure: Features a fluorine substituent at position 5 of the isoquinoline ring and tetramethyl groups on the dihydroisoquinoline moiety. Impact: The fluorine atom (electron-withdrawing) reduces electron density on the isoquinoline ring compared to bromine (less electronegative but bulkier). This difference may alter interactions with biological targets, such as enzymes or receptors . Application: Used as an insecticide/acaricide, suggesting that brominated analogs like 3-(5-Bromoisoquinolin-1-yl)quinoline may exhibit similar bioactivity but with modified potency or selectivity .

3-(3-Bromobenzyl)isoquinolin-1(2H)-one Structure: Contains a bromobenzyl group instead of a quinoline moiety. Crystal Data: The isoquinolinone ring exhibits a planar geometry with a torsion angle of -178.69° between N–C2–C10–C11, facilitating hydrogen bonding (N–H⋯O). This contrasts with 3-(5-Bromoisoquinolin-1-yl)quinoline, where the quinoline ring may introduce additional rigidity or π-stacking interactions .

5-Bromoisoquinoline Derivatives Synthesis: Prepared via electrophilic bromination, achieving high purity and yield. This method avoids isomer separation challenges seen in earlier approaches, suggesting scalable routes for related compounds like 3-(5-Bromoisoquinolin-1-yl)quinoline .

Receptor Binding and Selectivity

- Dopamine D3 Receptor Antagonists: Quinoline derivatives with nitrogen at the 2-, 3-, or 7-position show varying binding affinities. For example, 2-methoxyphenylpiperazine-quinoline hybrids demonstrate that nitrogen positioning critically influences D3 receptor selectivity. The 3-position linkage in 3-(5-Bromoisoquinolin-1-yl)quinoline may favor interactions with hydrophobic binding pockets .

- Skin Sensitization: Compounds with electron-withdrawing groups (e.g., nitro at quinoline position 8) exhibit higher electrophilic reactivity toward skin proteins. Bromine, being less electron-withdrawing than nitro, may reduce sensitization risk in 3-(5-Bromoisoquinolin-1-yl)quinoline compared to analogs like 2,6-Dimethoxy-4-methyl-8-nitroquinolone .

Q & A

Q. What are the established synthetic routes for 3-(5-Bromoisoquinolin-1-yl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis of quinoline derivatives often employs coupling reactions, Minisci-type additions, or Bischler-Napieralski cyclization. For brominated isoquinoline-quinoline hybrids, a photoredox Minisci reaction using a chiral lithium phosphate/Ir-photoredox complex can achieve enantioselectivity, though yields depend on catalyst choice and reaction time . Optimization of bromination steps (e.g., regioselective bromination at the 5-position of isoquinoline) requires careful temperature control (0–5°C) to avoid polybromination byproducts . Purification via column chromatography with gradients of ethyl acetate/hexane is typical, with purity verified by HPLC (>95%) .

Q. How can structural characterization of 3-(5-Bromoisoquinolin-1-yl)quinoline be performed to confirm regiochemistry and stereochemistry?

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves absolute configuration and confirms bromine placement .

- NMR spectroscopy : H NMR distinguishes isoquinoline and quinoline protons (e.g., downfield shifts for H-1 in isoquinoline at δ 8.5–9.0 ppm). C NMR identifies quaternary carbons adjacent to bromine (~110–120 ppm for C-Br) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 355.02 for CHBrN) .

Q. What safety protocols are critical when handling 3-(5-Bromoisoquinolin-1-yl)quinoline due to its brominated structure?

Brominated quinolines require handling in a fume hood with nitrile gloves. Storage at 0–6°C in amber vials prevents photodegradation . Toxicity screening (e.g., Ames test) is recommended, as brominated heterocycles may exhibit genotoxicity .

Advanced Research Questions

Q. How can computational tools predict the biological activity of 3-(5-Bromoisoquinolin-1-yl)quinoline, and what are their limitations?

- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer activity based on structural analogs (e.g., 3-quinolinecarboxaldehyde derivatives with antioxidant EC values ~12 μg/mL) .

- Swiss ADME : Estimates drug-likeness (e.g., Lipinski’s Rule compliance) and bioavailability. For example, logP >3 may limit solubility, requiring formulation adjustments . Limitations include reliance on existing data; novel scaffolds like brominated isoquinoline-quinolines may lack comparable training sets .

Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives (e.g., antioxidant vs. pro-oxidant effects)?

- Dose-response assays : Test across concentrations (1–100 μM) to identify biphasic effects.

- Mechanistic studies : Use ROS scavenging assays (e.g., DPPH) versus cellular ROS generation probes (e.g., HDCFDA) to differentiate direct antioxidant activity from indirect pro-oxidant pathways .

- Structural analogs : Compare with 8-hydroxyquinoline derivatives (known ROS scavengers) to isolate bromine’s role in redox modulation .

Q. How does the bromine substituent influence the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Bromine’s electronegativity enhances halogen bonding with protein residues (e.g., backbone carbonyls in kinase ATP-binding pockets). Molecular docking (AutoDock Vina) shows bromine’s van der Waals interactions improve binding affinity by ~2 kcal/mol compared to non-halogenated analogs . In DNA intercalation studies (ethidium bromide displacement assays), bromine’s steric bulk may reduce stacking efficiency versus chloro or fluoro derivatives .

Q. What advanced techniques enable enantioselective synthesis of chiral 3-(5-Bromoisoquinolin-1-yl)quinoline derivatives?

A chiral lithium phosphate/Ir-photoredox catalytic system achieves enantioselectivity (>90% ee) via radical-mediated Minisci C–H functionalization. Key factors:

- Catalyst ratio : 5 mol% Ir photocatalyst (e.g., [Ir(dF(CF)ppy)(dtbbpy)]PF) with 10 mol% Li-phosphate .

- Solvent optimization : MeCN/water mixtures improve radical stability and chiral induction .

Methodological Considerations

Q. How to design a stability study for 3-(5-Bromoisoquinolin-1-yl)quinoline under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS. Brominated quinolines are prone to hydrolysis at pH >7 .

- Light exposure : Assess photostability under ICH Q1B guidelines (1.2 million lux hours) .

Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential?

- MTT assay : Screen cytotoxicity against HeLa or MCF-7 cells (IC values <10 μM suggest potency) .

- Microtubule disruption : Immunofluorescence staining (e.g., α-tubulin) to detect mitotic arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.